molecular formula C16H10N4O B15036607 (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile

(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile

Cat. No.: B15036607
M. Wt: 274.28 g/mol
InChI Key: QPMPPBBWDPVSFG-XYOKQWHBSA-N
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Description

(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile is a synthetic organic compound that features a quinazolinone core linked to a pyridine ring through a propenenitrile bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core, followed by the introduction of the pyridine ring through a Knoevenagel condensation reaction with pyridine-3-carbaldehyde. The reaction conditions often involve the use of a base such as piperidine and solvents like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Its ability to interact with biological targets makes it a valuable tool for studying biochemical pathways.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. For example, modifications to the structure may enhance its efficacy as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and pyridine-containing molecules. Examples include:

  • 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
  • 3-(pyridin-3-yl)-2-propenoic acid
  • 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-2-yl)prop-2-enenitrile

Uniqueness

What sets (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile apart is its specific combination of the quinazolinone and pyridine moieties, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H10N4O

Molecular Weight

274.28 g/mol

IUPAC Name

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile

InChI

InChI=1S/C16H10N4O/c17-9-12(8-11-4-3-7-18-10-11)15-19-14-6-2-1-5-13(14)16(21)20-15/h1-8,10H,(H,19,20,21)/b12-8+

InChI Key

QPMPPBBWDPVSFG-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CN=CC=C3)/C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CN=CC=C3)C#N

Origin of Product

United States

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